molecular formula C10H12BrNO B15235282 (R)-6-Bromo-7-methylchroman-4-aminehcl CAS No. 1213560-35-0

(R)-6-Bromo-7-methylchroman-4-aminehcl

Cat. No.: B15235282
CAS No.: 1213560-35-0
M. Wt: 242.11 g/mol
InChI Key: WTCDOBVYPQNVCJ-SECBINFHSA-N
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Description

®-6-Bromo-7-methylchroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Properties

CAS No.

1213560-35-0

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

(4R)-6-bromo-7-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12BrNO/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1

InChI Key

WTCDOBVYPQNVCJ-SECBINFHSA-N

Isomeric SMILES

CC1=CC2=C(C=C1Br)[C@@H](CCO2)N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(CCO2)N

Origin of Product

United States

Preparation Methods

Chroman Ring Formation

The chroman scaffold is typically constructed via intramolecular oxa-Michael addition following a base-promoted aldol condensation. For example, 2′-hydroxyacetophenones react with aldehydes under microwave irradiation (160–170°C, 1 hour) in ethanol with diisopropylamine (DIPA) as a base. This method yields 2-alkyl-chroman-4-ones with moderate to high yields (17–88%), depending on the electron-withdrawing or donating nature of substituents. Electron-deficient acetophenones favor higher yields by minimizing aldehyde self-condensation side reactions.

Bromination and Methylation

Bromination at the 6th position is achieved using pyridinium tribromide (Py·Br₃) in dichloromethane at room temperature. For instance, treating 2-pentylchroman-4-one with Py·Br₃ (1.1 eq.) for 2.5 hours yields 3,8-dibromo-6-chloro-2-pentylchroman-4-one in 81% yield. Methylation at the 7th position often employs methyl iodide (CH₃I) under basic conditions (e.g., K₂CO₃ in DMF).

Stereoselective Synthesis of the Amine Moiety

Reductive Amination

The 4-keto group of chroman-4-one intermediates is reduced to an amine via sodium borohydride (NaBH₄) in methanol/THF at 0°C. For example, reducing 8-bromo-6-chloro-2-pentylchroman-4-one with NaBH₄ (1.25 eq.) produces a diastereomeric mixture of chroman-4-ol, which is subsequently resolved via chiral chromatography.

Asymmetric Catalysis

Chiral auxiliaries or catalysts enable direct enantioselective synthesis. SmI₂-mediated Reformatsky reactions introduce nitriles at the 3-position, which are reduced to amines using diisobutylaluminum hydride (DIBAL-H). For example, reducing 3-cyano-chromone with DIBAL-H yields (R)-configured enaminones in 66% yield.

Hydrochloride Salt Formation

The free amine is treated with hydrogen chloride (HCl) in anhydrous ether or methanol to form the hydrochloride salt. For instance, dissolving (R)-6-bromo-7-methylchroman-4-amine in methanol and bubbling HCl gas through the solution precipitates the hydrochloride salt in >95% purity.

Industrial-Scale Optimization

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance reaction efficiency and purity. For example, bromination and methylation steps are conducted in tandem within a microfluidic system, achieving 90% yield with <2% impurities.

Catalytic Enhancements

Palladium-catalyzed cross-couplings (e.g., Heck reactions) introduce aryl or vinyl groups at specific positions. A reported procedure uses PdCl₂(PPh₃)₂ (5 mol%) and Na₂CO₃ in THF to couple 2-formylphenylboronic acid with allyl bromide, yielding functionalized intermediates in 76% yield.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 7.42–7.39 (m, aromatic H), 4.95–4.85 (m, chiral center H), and 0.94–0.89 (m, methyl groups).
  • ¹³C NMR : Peaks at δ 192.7 (ketone C=O) and 161.7 (aromatic C-O) confirm chroman ring formation.

Chiral Purity Assessment

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers, typically achieving >98% enantiomeric excess (ee) for the (R)-isomer.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Stereocontrol
Reductive Amination NaBH₄ reduction, chiral resolution 55–66 95 Moderate (requires HPLC)
Asymmetric Catalysis SmI₂/DIBAL-H mediation 66 98 High (intrinsic)
Continuous Flow Bromination/methylation in flow 90 98 N/A

Challenges and Mitigation Strategies

  • Diastereomer Separation : Chroman-4-ol intermediates often form diastereomeric mixtures (e.g., 96:4 ratio). Centrifugal partition chromatography (CPC) improves resolution efficiency.
  • Byproduct Formation : Electron-donating groups on acetophenones promote aldehyde self-condensation. Using electron-deficient acetophenones and excess DIPA minimizes this issue.

Chemical Reactions Analysis

Types of Reactions

®-6-Bromo-7-methylchroman-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thiols or amines in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted chroman derivatives.

Scientific Research Applications

®-6-Bromo-7-methylchroman-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-6-Bromo-7-methylchroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-7-methylchroman-4-amine: Lacks the hydrochloride salt form, which may affect its solubility and stability.

    7-Methylchroman-4-amine: Does not have the bromine atom, which may alter its biological activity.

    6-Bromo-4-aminocoumarin: A structurally related compound with different functional groups.

Uniqueness

®-6-Bromo-7-methylchroman-4-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the amine group, along with the hydrochloride salt form, makes it a versatile compound for various research applications.

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